molecular formula C14H11BrN2O3S B305603 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-cyclopropyl-2-thioxo-4-imidazolidinone

5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-cyclopropyl-2-thioxo-4-imidazolidinone

Cat. No. B305603
M. Wt: 367.22 g/mol
InChI Key: ZVXHKVKAIRECNU-KMKOMSMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-cyclopropyl-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic effects. This compound is also known as BMD-1161 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of BMD-1161 involves the inhibition of various enzymes and proteins that are involved in the inflammatory response, cancer cell proliferation, and viral replication. The compound has been found to inhibit the activity of COX-2, a key enzyme involved in the inflammatory response. It has also been found to inhibit the activity of cyclin-dependent kinase 4 (CDK4), a protein that is involved in cancer cell proliferation. BMD-1161 has also been found to inhibit the replication of various viruses, including HIV-1 and HCV.
Biochemical and Physiological Effects:
BMD-1161 has been found to have various biochemical and physiological effects. The compound has been found to reduce the levels of pro-inflammatory cytokines, including TNF-α and IL-6. It has also been found to reduce the levels of reactive oxygen species (ROS), which are implicated in various diseases. BMD-1161 has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BMD-1161 has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

BMD-1161 has several advantages for lab experiments. It is easy to synthesize and can be produced in large quantities. The compound is also stable and can be stored for long periods of time. However, BMD-1161 has some limitations for lab experiments. The compound is insoluble in water, which can make it difficult to administer to animals. Additionally, BMD-1161 has not been extensively studied for its potential toxicity, which could limit its use in clinical settings.

Future Directions

There are several future directions for the study of BMD-1161. The compound has potential applications in the treatment of various inflammatory and infectious diseases. Future studies could focus on the development of more effective formulations of BMD-1161 that are more soluble in water. Additionally, more studies are needed to determine the potential toxicity of BMD-1161 and its suitability for clinical use. Finally, future studies could focus on the development of new compounds that are based on the structure of BMD-1161 and have improved therapeutic properties.

Synthesis Methods

The synthesis of BMD-1161 involves the reaction of 6-bromo-1,3-benzodioxole-5-carbaldehyde with cyclopropylamine and thiourea in the presence of a catalyst. The reaction results in the formation of 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-cyclopropyl-2-thioxo-4-imidazolidinone.

Scientific Research Applications

BMD-1161 has been studied for its potential therapeutic effects in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Product Name

5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-cyclopropyl-2-thioxo-4-imidazolidinone

Molecular Formula

C14H11BrN2O3S

Molecular Weight

367.22 g/mol

IUPAC Name

(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-cyclopropyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C14H11BrN2O3S/c15-9-5-12-11(19-6-20-12)4-7(9)3-10-13(18)17(8-1-2-8)14(21)16-10/h3-5,8H,1-2,6H2,(H,16,21)/b10-3-

InChI Key

ZVXHKVKAIRECNU-KMKOMSMNSA-N

Isomeric SMILES

C1CC1N2C(=O)/C(=C/C3=CC4=C(C=C3Br)OCO4)/NC2=S

SMILES

C1CC1N2C(=O)C(=CC3=CC4=C(C=C3Br)OCO4)NC2=S

Canonical SMILES

C1CC1N2C(=O)C(=CC3=CC4=C(C=C3Br)OCO4)NC2=S

Origin of Product

United States

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